molecular formula C9H20O2Si B098902 Cyclohexyldimethoxymethylsilane CAS No. 17865-32-6

Cyclohexyldimethoxymethylsilane

Cat. No. B098902
Key on ui cas rn: 17865-32-6
M. Wt: 188.34 g/mol
InChI Key: SJJCABYOVIHNPZ-UHFFFAOYSA-N
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Patent
US04956484

Procedure details

An amount, as set forth in Table 1, of a Raney nickel-chromium catalyst, sold by Grace Company as "Raney 2400 chromium promoted nickel," containing 2-3% by weight of chromium, was loaded in the form of a suspension in a solvent at 30% by weight into an autoclave having a volume of 500 cm3. Then there was added methyl-phenyl-dimethoxysilane in the amount set forth in Table 1, together with an additional solvent until the total volume reached 200 cm3. The mixture was heated gradually over a period of one hour under strong stirring at the temperature and hydrogen pressure set forth in Table 1. After the reaction time indicated in Table 1, the hydrogenation was substantially complete. The final mass was cooled, the catalyst was separated by decantation and filtration, and the solvent was evaporated. Methyl-cyclohexyl-dimethoxy-silane was obtained, having a purity of 99.6%, in the amounts and yields set forth in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O:5][CH3:6])[O:3][CH3:4].[H][H]>[Cr].[Ni].[Cr].[Ni]>[CH3:1][Si:2]([CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)([O:3][CH3:4])[O:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC)(OC)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated gradually over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The final mass was cooled
CUSTOM
Type
CUSTOM
Details
the catalyst was separated by decantation and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C[Si](OC)(OC)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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